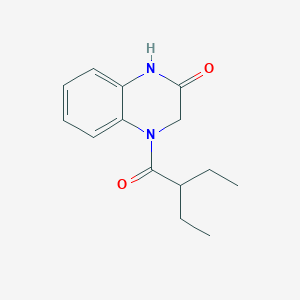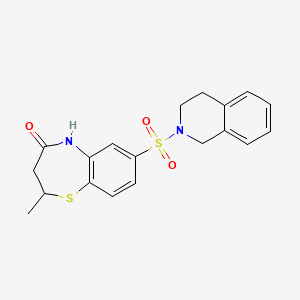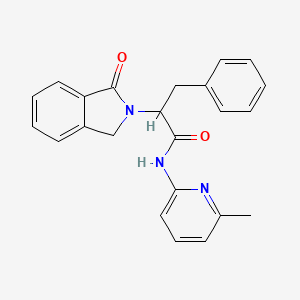![molecular formula C14H18N2O3S B7478602 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione, also known as PTC-209, is a small molecule inhibitor that targets BMI-1, a protein that plays a critical role in the self-renewal of stem cells. PTC-209 has shown potential as an anti-cancer agent and has been the subject of extensive scientific research.
Mecanismo De Acción
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione targets BMI-1, a protein that plays a critical role in the self-renewal of stem cells. By inhibiting BMI-1, 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione prevents the self-renewal of cancer stem cells, which are thought to be responsible for the growth and spread of tumors. 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has been shown to reduce the expression of BMI-1 and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of BMI-1, a protein that is overexpressed in many cancers. 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in a variety of cancer cell lines and has shown promising results in reducing tumor growth. However, 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione also has some limitations for lab experiments. It has not been tested extensively in vivo and its long-term effects are not well understood. Additionally, 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione may have off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione. One area of research is to explore the potential of 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione as a combination therapy with other anti-cancer agents. Another area of research is to investigate the long-term effects of 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione in vivo. Additionally, researchers could explore the potential of 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione in other diseases, such as neurological disorders or autoimmune diseases. Overall, 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione shows promise as a potential anti-cancer agent and warrants further investigation.
Métodos De Síntesis
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butyl isocyanide, 2,4-dichlorophenyl isocyanate, and thiosemicarbazide to produce the final product. The synthesis method has been optimized to produce high yields of pure 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione.
Aplicaciones Científicas De Investigación
2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has been the subject of extensive scientific research due to its potential as an anti-cancer agent. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for the growth and spread of tumors. 2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione has been tested in a variety of cancer cell lines and has shown promising results in reducing tumor growth.
Propiedades
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(15-8-1-2-9-15)12-4-6-13(7-5-12)16-10-3-11-20(16,18)19/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXRWPHYGWTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B7478566.png)

![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] butanoate](/img/structure/B7478594.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
